molecular formula C22H25N3O4 B2696326 N-(isochroman-3-ylmethyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 2034527-24-5

N-(isochroman-3-ylmethyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2696326
CAS No.: 2034527-24-5
M. Wt: 395.459
InChI Key: NDQBXMQJRZLESK-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic organic compound with a molecular formula of C22H25N3O4 and a molecular weight of 395.5 g/mol . This acetamide derivative features a complex structure that incorporates an isochroman methyl group linked to a 2-oxoimidazolidin core, which is further substituted with a 2-methoxyphenyl ring . The specific biological activity and research applications of this compound are areas of ongoing investigation. Compounds with acetamide functional groups and related heterocyclic structures are often explored in medicinal chemistry for their potential as kinase inhibitors or viral polymerase inhibitors . The presence of the 2-oxoimidazolidin moiety suggests this compound may be of interest for developing pharmacologically active agents, similar to other molecules studied for their interaction with various enzyme systems . Researchers may find this chemical valuable as a building block or reference standard in hit-to-lead optimization campaigns, particularly for projects targeting enzymes or receptors where related acetamide and heterocyclic scaffolds have shown activity. This product is provided for research purposes only and is strictly labeled 'For Research Use Only'. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-28-20-9-5-4-8-19(20)25-11-10-24(22(25)27)14-21(26)23-13-18-12-16-6-2-3-7-17(16)15-29-18/h2-9,18H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQBXMQJRZLESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NCC3CC4=CC=CC=C4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isochroman-3-ylmethyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The compound's structure consists of an isochroman moiety linked to an imidazolidinone derivative, which contributes to its biological activity. The molecular formula is C19H22N2O3, with a molecular weight of approximately 342.39 g/mol. The presence of both aromatic and heterocyclic rings suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing methoxyphenyl groups have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 62.5 to 125 µg/mL against E. coli, indicating potent antibacterial effects .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). IC50 values were reported at approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells, suggesting moderate antiproliferative activity .

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial resistance mechanisms.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been found to increase ROS levels in cancer cells, contributing to their cytotoxic effects .

Case Studies

  • Antibacterial Activity : A study assessed the antibacterial efficacy of methanol extracts containing similar compounds against MRSA. The results indicated a strong interaction with the AgrA protein, a crucial regulator in bacterial virulence .
  • Anticancer Studies : In a comparative study on various synthetic imidazolidinones, this compound exhibited superior activity compared to known chemotherapeutics, suggesting its potential as a lead compound for further development .

Data Summary

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialE. coli62.5 µg/mL
AntibacterialMRSA125 µg/mL
AnticancerHeLa226 µg/mL
AnticancerA549242 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives discussed in the evidence, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Notable Properties/Applications References
N-(isochroman-3-ylmethyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide (Target) Isochroman methyl, 2-methoxyphenyl, 2-oxoimidazolidinone Hybrid bicyclic (isochroman) + imidazolidinone; moderate lipophilicity Potential CNS activity due to isochroman; hydrogen-bonding via imidazolidinone -
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, pyrazol-4-yl Planar amide; halogenated aryl group Structural mimic of benzylpenicillin; antimicrobial/coordination ligand potential
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazol-2-yl Twisted aryl-thiazol conformation; strong hydrogen-bonding Stabilized 1D chains via N–H⋯N bonds; potential as a ligand or enzyme inhibitor
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Oxomorpholinyl, 4-isopropylphenyl Rigid morpholinone ring; acetylated nitrogen Enhanced solubility via morpholinone; synthetic intermediate for bioactive molecules
N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide Benzimidazolyl, 5-oxopyrrolidinyl, 3-methylphenyl Polyheterocyclic (benzimidazole + pyrrolidinone); high steric bulk Potential kinase inhibition due to benzimidazole; metabolic stability from methylphenyl

Key Observations

Substituent Effects on Bioactivity: The 2-methoxyphenyl group in the target compound may reduce oxidative metabolism compared to 3,4-dichlorophenyl substituents (as in ), which are electron-withdrawing and enhance stability but increase toxicity risks.

Hydrogen-Bonding and Crystal Packing: The 2-oxoimidazolidinone group in the target compound resembles the planar amide motifs in and , which form intermolecular hydrogen bonds (e.g., N–H⋯O/N) to stabilize crystal structures. Such interactions influence solubility and formulation.

Synthetic Routes :

  • The target compound likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in the synthesis of dichlorophenyl acetamides .
  • Purification via flash chromatography (as in ) or recrystallization () is common for such lipophilic acetamides.

Thermodynamic and Kinetic Stability: The imidazolidinone ring in the target compound introduces conformational rigidity, similar to the morpholinone in , reducing entropy penalties during target binding. Steric hindrance from the isochroman group may slow metabolic degradation compared to less bulky analogs like thiazol-2-yl derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for N-(isochroman-3-ylmethyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and acylation. For example:

  • Step 1 : Coupling of the isochroman-3-ylmethylamine with a reactive intermediate (e.g., chloroacetyl chloride) under basic conditions (triethylamine in dichloromethane) .
  • Step 2 : Introduction of the 2-methoxyphenyl-imidazolidinone moiety via a cyclization reaction using carbodiimide coupling agents (e.g., EDC·HCl) .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethyl acetate/hexane) is critical for isolating high-purity product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm backbone structure and substituent positions. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and imidazolidinone carbonyl (δ ~170 ppm in ¹³C NMR) are key markers .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS to verify molecular weight (e.g., [M+H]⁺ peak) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, or antimicrobial activity via MIC determination against Gram-positive/negative bacteria .
  • Target identification : Use fluorescence polarization assays to evaluate binding affinity to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in this compound?

  • Methodology :

  • Crystallization : Optimize conditions (e.g., vapor diffusion with DMSO/water mixtures) to grow single crystals .
  • Refinement : Use SHELXL for high-resolution data. Key parameters include hydrogen-bonding networks (N–H⋯O interactions) and torsional angles between aromatic rings .
  • Validation : Check R-factors (<0.05) and electron density maps for disordered regions .

Q. How should researchers address contradictory spectral data during characterization?

  • Methodology :

  • Cross-validation : Compare NMR (e.g., DEPT-135 for quaternary carbons) and MS/MS fragmentation patterns to confirm functional groups .
  • Dynamic NMR : Resolve rotational barriers in amide bonds by variable-temperature ¹H NMR .
  • Crystallographic backup : Use X-ray structures to resolve ambiguities in stereochemistry .

Q. What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodology :

  • Structural variations : Modify substituents (e.g., replace 2-methoxyphenyl with dichlorophenyl) and assess bioactivity shifts .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., imidazolidinone carbonyl) .
  • QSAR : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values .

Q. How can computational modeling predict metabolic stability and degradation pathways?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., labile ester groups) .
  • In silico metabolism : Use ADMET Predictor™ or SwissADME to simulate cytochrome P450-mediated oxidation .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. What experimental parameters influence the stability of this compound in solution?

  • Methodology :

  • Solvent selection : Avoid protic solvents (e.g., H₂O) to prevent hydrolysis; use DMSO or acetonitrile for long-term storage .
  • pH optimization : Conduct stability studies across pH 3–10 (phosphate buffers) to identify degradation thresholds .
  • Light sensitivity : Use amber vials and assess UV-vis spectra pre/post light exposure .

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